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This technical support center is designed to assist researchers, scientists, and drug

development professionals in identifying and resolving common issues related to RNA

degradation during in vitro transcription (IVT).

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of RNA degradation during in vitro synthesis?

A1: The most common cause of RNA degradation during and after in vitro synthesis is

contamination with ribonucleases (RNases).[1][2] RNases are ubiquitous enzymes that rapidly

degrade RNA.[3] Other potential, though less common, causes include inherent instability of

the RNA sequence, prolonged exposure to high temperatures, and the presence of divalent

cations like Mg2+ at elevated temperatures.[4]

Q2: How can I detect RNA degradation in my sample?

A2: RNA integrity can be assessed using several methods. A common qualitative method is

denaturing agarose gel electrophoresis, where intact total RNA will show sharp 28S and 18S

ribosomal RNA (rRNA) bands, with the 28S band being approximately twice as intense as the

18S band.[5][6] Degraded RNA will appear as a smear towards the lower molecular weight

region of the gel.[5] For more quantitative and sensitive analysis, capillary electrophoresis

systems are used to determine the RNA Integrity Number (RIN).[7][8][9][10][11]

Q3: What is an acceptable RNA Integrity Number (RIN) for downstream applications?
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A3: The acceptable RIN value depends on the downstream application. A RIN score of >8.0 is

generally recommended for sensitive applications like RNA sequencing. For RT-qPCR, a RIN

score of 5 to 6 may be acceptable, while microarrays typically require a RIN score between 7

and 10.[8][9]

Q4: Can my DNA template quality affect RNA degradation?

A4: While poor DNA template quality is more directly linked to low transcription yield or

truncated transcripts, it can indirectly contribute to the perception of RNA degradation.[1][2] If

the template is impure with salts or ethanol, it can inhibit the RNA polymerase, leading to a

failed reaction which might be misinterpreted as degradation.[1][2] Additionally, RNase

contamination can be introduced during the plasmid purification process.[1][2]

Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems

encountered during in vitro RNA synthesis that may be related to RNA degradation.

Problem 1: Low or No RNA Yield
If you observe a significantly lower RNA yield than expected, or no yield at all, consider the

following potential causes and solutions.
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Possible Cause Recommended Solution

RNase Contamination

This is the most likely culprit.[1][2] Review and

strictly adhere to RNase-free techniques. Use

an RNase inhibitor in your transcription reaction.

[1][2] Decontaminate your workspace and

equipment.

Degraded DNA Template

Assess the integrity of your linearized DNA

template on an agarose gel. If degraded,

prepare a fresh template.

Inhibitors in DNA Template

Contaminants like salts or ethanol from the DNA

purification process can inhibit RNA polymerase.

[1][2] Clean up your DNA template using a

column-based kit or ethanol precipitation.

Inactive RNA Polymerase

The enzyme may have lost activity due to

improper storage or handling. Use a new aliquot

of RNA polymerase and always include a

positive control template in your experiments.[1]

Incorrect Nucleotide Concentration

Low nucleotide concentrations can limit the

transcription reaction.[1] Ensure the final

concentration of each NTP is adequate for your

protocol.

Problem 2: Incomplete or Truncated Transcripts
Observing RNA transcripts that are shorter than the expected full-length product can be due to

several factors.
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Possible Cause Recommended Solution

Premature Termination by RNases

Partial degradation by RNases can result in a

population of truncated RNA molecules.

Reinforce RNase-free practices and use an

RNase inhibitor.

GC-Rich Template

GC-rich regions can cause the RNA polymerase

to terminate prematurely.[1] Try lowering the

transcription reaction temperature to 30°C from

the standard 37°C.[1]

Low Nucleotide Concentration

Insufficient NTPs can lead to incomplete

transcripts.[12] Increasing the concentration of

the limiting nucleotide can often improve the

yield of full-length transcripts.[12]

Secondary Structure of RNA

The forming RNA transcript can adopt

secondary structures that hinder polymerase

progression. Lowering the incubation

temperature can sometimes help the

polymerase navigate these structures.[12]

Problem 3: Smeared Appearance on a Denaturing Gel
A smear on a denaturing agarose gel is a classic sign of RNA degradation.
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Possible Cause Recommended Solution

Widespread RNase Contamination

This indicates a significant RNase problem. A

thorough decontamination of your entire RNA

workspace, including pipettors, benchtops, and

gel electrophoresis equipment, is necessary.[4]

Prepare all solutions with RNase-free water.

Improper Sample Handling

RNA is sensitive to degradation from multiple

freeze-thaw cycles and improper storage.[13]

Store RNA at -80°C in small aliquots to minimize

freeze-thawing.

Carryover RNases from Sample

If working with RNA extracted from biological

samples, endogenous RNases may not have

been fully inactivated during purification. Ensure

your RNA extraction protocol includes a robust

RNase inactivation step.

Experimental Protocols
Protocol 1: RNase Decontamination of Laboratory
Surfaces and Equipment
This protocol outlines the steps to create an RNase-free working environment.

Materials:

Commercially available RNase decontamination solution (e.g., RNaseZap™) or freshly

prepared 0.1% (v/v) diethylpyrocarbonate (DEPC)-treated water. Caution: DEPC is a

suspected carcinogen and should be handled with appropriate safety precautions in a fume

hood.

RNase-free water

Clean paper towels

Gloves
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Procedure for Surfaces (Benchtops, Fume Hoods):

Wear gloves.

Apply the RNase decontamination solution directly to the surface.

Wipe the surface thoroughly with a clean paper towel.

Rinse the surface with RNase-free water.

Dry the surface with a clean paper towel.

Procedure for Lab Apparatus (Pipettors, Gel Boxes):

Wear gloves.

Apply the RNase decontamination solution liberally to a paper towel.

Wipe all exposed surfaces of the apparatus thoroughly.

For smaller, non-metallic parts, you can briefly soak them in the decontamination solution.

Rinse the apparatus thoroughly with RNase-free water.

Allow the apparatus to air dry completely before use.

Protocol 2: Denaturing Agarose Gel Electrophoresis for
RNA Integrity Analysis
This protocol describes how to prepare and run a denaturing agarose gel to assess RNA

integrity.

Materials:

Agarose

10X MOPS running buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)
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37% Formaldehyde (12.3 M) - Caution: Formaldehyde is toxic and should be handled in a

fume hood.

RNase-free water

RNA sample

Formaldehyde Load Dye (e.g., 50% glycerol, 1 mM EDTA, 0.25% bromophenol blue, 0.25%

xylene cyanol, and 2.2 M formaldehyde)

Ethidium bromide or other nucleic acid stain

UV transilluminator

Procedure:

Prepare the Gel:

In a fume hood, dissolve 1 g of agarose in 72 ml of RNase-free water by heating.

Cool the solution to 60°C.

Add 10 ml of 10X MOPS running buffer and 18 ml of 37% formaldehyde.[5]

Swirl gently to mix and pour the gel into a casting tray with the appropriate comb. Allow the

gel to solidify completely.

Prepare the RNA Sample:

To 1-3 µg of your RNA sample, add 3 volumes of Formaldehyde Load Dye.

Heat the mixture at 65°C for 15 minutes to denature the RNA.[5]

Chill the sample on ice immediately to prevent renaturation.

Electrophoresis:

Place the gel in the electrophoresis tank and fill it with 1X MOPS running buffer.
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Load the denatured RNA samples into the wells.

Run the gel at 5-6 V/cm until the bromophenol blue dye has migrated approximately two-

thirds of the way down the gel.[5]

Visualization:

If not already included in the loading dye, stain the gel with ethidium bromide or another

nucleic acid stain according to the manufacturer's instructions.

Visualize the RNA bands on a UV transilluminator.

Visualizations
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Caption: Workflow of RNA synthesis and the primary pathway to degradation.
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Caption: A logical workflow for troubleshooting RNA degradation issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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